molecular formula C14H12BrNO2 B5650071 2-(2-bromophenoxy)-N-phenylacetamide

2-(2-bromophenoxy)-N-phenylacetamide

Katalognummer: B5650071
Molekulargewicht: 306.15 g/mol
InChI-Schlüssel: ICXWROODXABZDI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Bromophenoxy)-N-phenylacetamide is a brominated phenylacetamide derivative characterized by a phenoxy group substituted with bromine at the ortho position and an N-phenylacetamide backbone. This article compares these analogues in terms of biological activity, pharmacokinetics, chemical reactivity, and substituent effects.

Eigenschaften

IUPAC Name

2-(2-bromophenoxy)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO2/c15-12-8-4-5-9-13(12)18-10-14(17)16-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICXWROODXABZDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromophenoxy)-N-phenylacetamide typically involves the reaction of 2-bromophenol with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which subsequently undergoes nucleophilic substitution to yield the desired product. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of 2-(2-bromophenoxy)-N-phenylacetamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-bromophenoxy)-N-phenylacetamide can undergo various types of chemical reactions, including:

    Oxidation: The bromophenoxy group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(2-bromophenoxy)-N-phenylacetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(2-bromophenoxy)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The bromophenoxy group can interact with various enzymes and receptors, leading to modulation of their activity. The compound may also interfere with cellular signaling pathways, resulting in changes in cellular functions and responses.

Vergleich Mit ähnlichen Verbindungen

Anticancer Activity
  • 2-(4-Fluorophenyl)-N-phenylacetamide derivatives (e.g., compounds 2b and 2c) demonstrated cytotoxic effects against prostate carcinoma (PC3) and breast cancer (MCF-7) cell lines. The nitro-substituted derivatives showed higher potency than methoxy-substituted analogues, with IC50 values of 52 μM (PC3) and 100 μM (MCF-7) .
  • 2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivatives act as SIRT2 inhibitors, inducing α-tubulin acetylation in breast cancer cells in a dose-dependent manner .
Antiviral Activity
  • 2-((1H-Indol-3-yl)thio/sulfinyl)-N-phenylacetamide derivatives (e.g., 4–49C and 1-HB-63 ) exhibited potent activity against respiratory syncytial virus (RSV) and influenza A virus (IAV) .
Antibacterial and Enzyme Inhibition
  • 2-((5-(5-Bromobenzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide displayed antibacterial activity and acetylcholinesterase inhibition, attributed to the bromobenzofuran-triazole moiety .

Table 1: Bioactivity Comparison

Compound Activity Type Key Findings Reference
2-(4-Fluorophenyl)-N-phenylacetamide Anticancer (PC3, MCF-7) IC50 = 52–100 μM
2-((Indol-3-yl)thio)-N-phenylacetamide Antiviral (RSV, IAV) High inhibitory activity
Bromobenzofuran-triazole derivative Antibacterial, AChE inhibition Moderate to strong activity

Pharmacokinetic Properties

  • S-4 (2-(2-Methylquinolin-4-ylamino)-N-phenylacetamide): Exhibited 78.82% plasma protein binding, comparable to propranolol (80.12%), suggesting prolonged circulation .
  • Compound A (Muscarinic antagonist) : Demonstrated low brain penetration (brain/plasma ratio = 0.13) due to structural complexity, reducing CNS side effects .

Table 2: Pharmacokinetic Data

Compound Plasma Protein Binding (%) Brain Penetration (Kp) Reference
S-4 78.82 Not reported
Compound A Not reported 0.13

Chemical Reactivity and Substituent Effects

  • N-(4-Nitrophenyl)-2-phenylacetamide : Reacted with benzyl chloride under phase-transfer catalysis, showing slower alkylation rates compared to N-phenyl-2-phenylacetamide due to electron-withdrawing nitro groups .

Table 3: Reactivity Trends

Substituent Position/Group Effect on Reactivity Example Compound Reference
Para-Nitro (electron-withdrawing) Reduced alkylation rates N-(4-Nitrophenyl)-2-phenylacetamide
Ortho-Halogen (Br, I) Increased steric hindrance 2-(2-Iodophenyl)-N-phenylacetamide

Structural Modifications and Activity

  • Electron-Withdrawing Groups : Nitro substituents (e.g., in 2b and 2c ) enhanced anticancer activity compared to electron-donating methoxy groups .
  • Heterocyclic Moieties : Thio/sulfinyl groups (e.g., in indole or pyrimidine derivatives) improved antiviral and enzyme inhibition profiles .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.